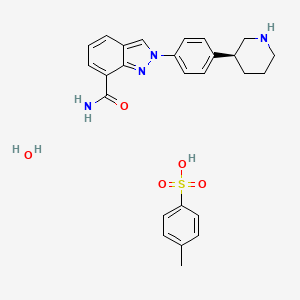

Niraparib tosylate hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

PARP Inhibitor

Niraparib tosylate monohydrate belongs to a class of drugs known as poly (ADP-ribose) polymerase (PARP) inhibitors. PARP is an enzyme involved in DNA repair mechanisms within cells. By inhibiting PARP, niraparib disrupts the ability of cancer cells to repair damaged DNA, leading to cell death []. This mechanism is particularly effective in cancers with mutations in genes like BRCA1 and BRCA2, which are also involved in DNA repair [].

Ongoing Clinical Trials

There are numerous ongoing clinical trials investigating the efficacy and safety of niraparib tosylate monohydrate in treating various cancers. These trials involve patients with ovarian cancer, breast cancer, pancreatic cancer, and other malignancies []. The studies aim to determine the optimal dosing regimens, potential benefits, and side effects associated with niraparib treatment in different cancer types.

Niraparib tosylate monohydrate is a pharmaceutical compound and the tosylate salt form of niraparib, which is an oral medication primarily used as a maintenance therapy for adults with advanced epithelial ovarian, fallopian tube, or primary peritoneal cancer. This compound functions as an inhibitor of poly(ADP-ribose) polymerase enzymes, specifically PARP-1 and PARP-2, which play crucial roles in DNA repair mechanisms. The drug is recognized for its ability to induce synthetic lethality in cancer cells that harbor defects in homologous recombination due to mutations in genes such as BRCA1 and BRCA2 .

The primary chemical reaction associated with niraparib tosylate monohydrate involves its interaction with the PARP enzymes. By inhibiting these enzymes, niraparib prevents the repair of single-strand breaks in DNA, leading to the accumulation of double-strand breaks and ultimately inducing apoptosis in cancer cells. The compound undergoes metabolism primarily through carboxylesterases to produce an inactive metabolite known as M1, which can further undergo glucuronidation to form additional metabolites .

Niraparib tosylate monohydrate exhibits significant biological activity as an antineoplastic agent. Its mechanism of action centers around the inhibition of PARP enzymes, which are essential for repairing DNA damage. By blocking these pathways, niraparib enhances the cytotoxic effects on cancer cells that already possess compromised DNA repair capabilities. Clinical studies have shown that niraparib is effective in prolonging progression-free survival in patients with recurrent ovarian cancer who have responded to platinum-based chemotherapy .

The synthesis of niraparib tosylate monohydrate typically involves multi-step organic synthesis techniques. The initial steps focus on constructing the core structure of niraparib, followed by the formation of the tosylate salt. This process often includes reactions such as acylation and esterification to achieve the final hydrated salt form. Specific details regarding the exact synthetic pathways are proprietary and may vary among manufacturers .

Niraparib tosylate monohydrate is primarily used for:

- Maintenance therapy in patients with advanced ovarian epithelial, fallopian tube, or primary peritoneal cancer who have achieved a complete or partial response to platinum-based chemotherapy.

- Treatment options for patients with recurrent cancer associated with BRCA mutations or homologous recombination deficiency.

- Ongoing clinical trials are exploring its efficacy in other cancers beyond those currently approved .

Niraparib tosylate monohydrate has been studied for its interactions with various drugs and biological systems. It is known to inhibit transporters such as MATE1 and MATE2, which may lead to increased plasma concentrations of co-administered medications that are substrates for these transporters. Additionally, it does not significantly inhibit major hepatic uptake transporters like OATP1B1 or OATP1B3, indicating a selective interaction profile . Adverse effects associated with niraparib include thrombocytopenia, anemia, and gastrointestinal disturbances, which necessitate careful monitoring when used in conjunction with other therapies .

Several compounds exhibit similar mechanisms of action or therapeutic applications as niraparib tosylate monohydrate. Below is a comparison highlighting their unique features:

| Compound Name | Mechanism of Action | Indications | Unique Features |

|---|---|---|---|

| Olaparib | PARP inhibitor | Ovarian cancer, breast cancer | First-in-class PARP inhibitor; FDA approved 2014 |

| Talazoparib | PARP inhibitor | Breast cancer | Potent PARP trapping activity |

| Rucaparib | PARP inhibitor | Ovarian cancer | Approved for use after two or more prior therapies |

| Veliparib | PARP inhibitor | Clinical trials for various cancers | Less potent than others; primarily investigational |

Niraparib's unique profile lies in its specific formulation as a tosylate monohydrate and its strong selectivity towards PARP-1 and PARP-2 compared to other inhibitors . This specificity contributes to its effectiveness in certain patient populations who exhibit homologous recombination deficiencies.

Crystal System and Space Group

Niraparib tosylate monohydrate Form I crystallizes in the triclinic crystal system with space group P-1 (number 2) [1] [2]. The triclinic system represents the lowest symmetry crystal class, characterized by three unequal axes that intersect at oblique angles [1]. This space group designation indicates that the crystal structure contains only a center of inversion as its symmetry element, with Z = 2 formula units per unit cell [1] [2]. The centrosymmetric nature of space group P-1 is consistent with the molecular packing arrangement observed in the crystal structure, where alternating double layers of cations and anions are arranged parallel to the ab-plane [2].

Unit Cell Parameters and Crystal Lattice

The unit cell parameters for niraparib tosylate monohydrate Form I have been determined at two different temperatures, revealing the temperature dependence of the crystal lattice [1] [2]. The following table presents the crystallographic data:

| Parameter | 100 K [3] | 298 K [1] [2] |

|---|---|---|

| a (Å) | 7.1123(2) | 7.22060(7) |

| b (Å) | 12.6881(3) | 12.76475(20) |

| c (Å) | 13.3199(3) | 13.37488(16) |

| α (°) | 88.7065(17) | 88.7536(18) |

| β (°) | 87.275(2) | 88.0774(10) |

| γ (°) | 82.989(2) | 82.2609(6) |

| Volume (ų) | 1,191.51(5) | 1,220.650(16) |

The crystal lattice exhibits minimal deviation from orthogonal geometry, with all three angles approaching 90 degrees [1] [2]. The unit cell volume increases by approximately 2.4% when the temperature is raised from 100 K to 298 K, indicating positive thermal expansion behavior [2]. The lattice parameters demonstrate that the crystal structure maintains its triclinic symmetry across this temperature range while accommodating thermal motion through lattice expansion [2].

X-ray Diffraction Pattern Characteristics

The X-ray powder diffraction pattern of niraparib tosylate monohydrate Form I exhibits distinctive characteristics that serve as a fingerprint for phase identification [1] [2]. The diffraction data were collected using synchrotron radiation with a wavelength of 0.819563(2) Å from 1.6 to 75.0° 2θ with a step size of 0.0025° [2]. The pattern shows well-resolved peaks across the entire angular range, with particularly notable features in the low-angle region [2].

The powder diffraction pattern demonstrates good crystallinity with sharp, well-defined reflections [2]. The background scattering was modeled using a six-term shifted Chebyshev polynomial to account for contributions from the Kapton capillary and amorphous components, with broad peaks observed at 9.90, 14.06, and 41.59° 2θ [2]. The high-resolution nature of the synchrotron data enabled precise determination of peak positions and intensities essential for structural refinement [2].

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction studies have provided detailed structural information about niraparib tosylate monohydrate [3]. The single crystal structure determination was performed at 100 K, revealing the presence of two niraparib molecules along with two tosylate molecules in the asymmetric unit [3]. The crystal structure analysis confirmed the protonation state of the niraparib cation, with the piperidine nitrogen atom carrying the positive charge [3].

The single crystal data were collected using standard diffraction techniques, with the crystal structure solved and refined to high precision [3]. The structural analysis revealed that the piperidine ring exhibits disorder, which was modeled using a 50/50 disordered model with two orientations [2]. Density functional theory calculations were employed to optimize the crystal structure and determine the energetically favorable conformations [2]. The root-mean-square Cartesian displacement between the Rietveld-refined and density functional theory-optimized structures was 0.117 Å for the cation and 0.109 Å for the anion, indicating excellent agreement [2].

Powder X-ray Diffraction Fingerprinting

The powder X-ray diffraction fingerprint of niraparib tosylate monohydrate provides a unique identification pattern for this crystalline form [1] [2]. The fingerprint pattern has been submitted to the International Centre for Diffraction Data for inclusion in the Powder Diffraction File [2]. Comparison of experimental patterns with calculated patterns derived from single crystal data shows good agreement, accounting for temperature differences between measurements [2].

The powder pattern exhibits some preferred orientation effects, with a texture index of 1.050(1) indicating slight preferential alignment even in rotated capillary specimens [2]. The Bravais-Friedel-Donnay-Harker morphology prediction suggests an elongated crystal habit with the b-axis as the long axis [2]. The powder diffraction data serve as a definitive fingerprint for phase identification and quality control of niraparib tosylate monohydrate samples [2].

Morphological Analysis and Crystal Habit

The morphological characteristics of niraparib tosylate monohydrate crystals have been analyzed using crystallographic modeling approaches [2]. The Bravais-Friedel-Donnay-Harker algorithm predicts an elongated morphology for niraparib tosylate monohydrate, with the crystallographic direction <010> serving as the long axis [2]. This predicted morphology is consistent with the layered crystal structure, where alternating double layers of cations and anions are arranged parallel to the ab-plane [2].

The crystal habit analysis reveals that the molecular packing arrangement influences the external crystal form [2]. The presence of extensive hydrogen bonding networks both parallel and perpendicular to the ab-plane creates a three-dimensional framework that stabilizes the crystal structure [2]. The morphological predictions suggest that crystals would exhibit needle-like or elongated prismatic habits under typical crystallization conditions [2].

Experimental observations of crystal morphology may deviate from theoretical predictions due to crystallization conditions, solvent effects, and nucleation kinetics [2]. The preferred orientation observed in powder diffraction measurements supports the predicted elongated morphology, as such crystal habits tend to align preferentially during sample preparation [2].

Thermal Expansion Properties

The thermal expansion behavior of niraparib tosylate monohydrate exhibits significant anisotropy between 100 K and 298 K [2]. Analysis of the lattice parameter changes with temperature reveals distinct expansion coefficients along the three crystallographic axes [2]. The following table summarizes the thermal expansion characteristics:

| Axis | Expansion (%) | Expansion Behavior |

|---|---|---|

| a-axis | 1.5 | Maximum expansion |

| b-axis | 0.6 | Moderate expansion |

| c-axis | 0.4 | Minimum expansion |

The anisotropic thermal expansion results in significant peak shifts in the powder diffraction pattern when comparing data collected at different temperatures [2]. The peak shifts may exceed the d-spacing tolerance typically used in search-match algorithms for phase identification, potentially affecting the utility of patterns calculated from low-temperature single crystal data for routine identification purposes [2].

The thermal expansion anisotropy reflects the underlying crystal structure and intermolecular interactions [2]. The maximum expansion along the a-axis suggests weaker intermolecular forces in this crystallographic direction, while the more constrained expansion along the c-axis indicates stronger cohesive interactions [2]. The hydrogen bonding network that extends throughout the crystal structure likely contributes to the observed anisotropic behavior by providing directional constraints on thermal motion [2].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Wikipedia

Use Classification

Dates

2: Gallagher JR, Heap KJ, Carroll S, Travers K, Harrow B, Westin SN. Real-world adverse events with niraparib 200 mg/day maintenance therapy in ovarian cancer: a retrospective study. Future Oncol. 2019 Dec;15(36):4197-4206. doi: 10.2217/fon-2019-0471. Epub 2019 Nov 11. PubMed PMID: 31707856.

3: Ji Y, Wang Q, Zhao Q, Zhao S, Li L, Sun G, Ye L. Autophagy suppression enhances DNA damage and cell death upon treatment with PARP inhibitor Niraparib in laryngeal squamous cell carcinoma. Appl Microbiol Biotechnol. 2019 Dec;103(23-24):9557-9568. doi: 10.1007/s00253-019-10148-y. Epub 2019 Nov 4. PubMed PMID: 31686145.

4: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK548333/ PubMed PMID: 31643655.

5: Gourd E. Niraparib improves progression-free survival in ovarian cancer. Lancet Oncol. 2019 Nov;20(11):e615. doi: 10.1016/S1470-2045(19)30631-X. Epub 2019 Oct 3. PubMed PMID: 31587884.

6: González-Martín A, Pothuri B, Vergote I, DePont Christensen R, Graybill W, Mirza MR, McCormick C, Lorusso D, Hoskins P, Freyer G, Baumann K, Jardon K, Redondo A, Moore RG, Vulsteke C, O'Cearbhaill RE, Lund B, Backes F, Barretina-Ginesta P, Haggerty AF, Rubio-Pérez MJ, Shahin MS, Mangili G, Bradley WH, Bruchim I, Sun K, Malinowska IA, Li Y, Gupta D, Monk BJ; PRIMA/ENGOT-OV26/GOG-3012 Investigators. Niraparib in Patients with Newly Diagnosed Advanced Ovarian Cancer. N Engl J Med. 2019 Sep 28. doi: 10.1056/NEJMoa1910962. [Epub ahead of print] PubMed PMID: 31562799.

7: Matulonis UA, Walder L, Nøttrup TJ, Bessette P, Mahner S, Gil-Martin M, Kalbacher E, Ledermann JA, Wenham RM, Woie K, Lau S, Marmé F, Casado Herraez A, Hardy-Bessard AC, Banerjee S, Lindahl G, Benigno B, Buscema J, Travers K, Guy H, Mirza MR. Niraparib Maintenance Treatment Improves Time Without Symptoms or Toxicity (TWiST) Versus Routine Surveillance in Recurrent Ovarian Cancer: A TWiST Analysis of the ENGOT-OV16/NOVA Trial. J Clin Oncol. 2019 Dec 1;37(34):3183-3191. doi: 10.1200/JCO.19.00917. Epub 2019 Sep 16. PubMed PMID: 31518175; PubMed Central PMCID: PMC6881097.

8: Mirza MR, Åvall Lundqvist E, Birrer MJ, dePont Christensen R, Nyvang GB, Malander S, Anttila M, Werner TL, Lund B, Lindahl G, Hietanen S, Peen U, Dimoula M, Roed H, Ør Knudsen A, Staff S, Krog Vistisen A, Bjørge L, Mäenpää JU; AVANOVA investigators. Niraparib plus bevacizumab versus niraparib alone for platinum-sensitive recurrent ovarian cancer (NSGO-AVANOVA2/ENGOT-ov24): a randomised, phase 2, superiority trial. Lancet Oncol. 2019 Oct;20(10):1409-1419. doi: 10.1016/S1470-2045(19)30515-7. Epub 2019 Aug 29. PubMed PMID: 31474354.

9: Gray S, Khor XY, Yiannakis D. Niraparib as maintenance therapy in a patient with ovarian cancer and brain metastases. BMJ Case Rep. 2019 Aug 28;12(8). pii: e230738. doi: 10.1136/bcr-2019-230738. PubMed PMID: 31466953.

10: Zhang J, Zheng H, Gao Y, Lou G, Yin R, Ji D, Li W, Wang W, Xia B, Wang D, Hou J, Yan J, Hei Y, Zhang ZY, Milton A, Wu X. Phase I Pharmacokinetic Study of Niraparib in Chinese Patients with Epithelial Ovarian Cancer. Oncologist. 2019 Aug 22. pii: theoncologist.2019-0565. doi: 10.1634/theoncologist.2019-0565. [Epub ahead of print] PubMed PMID: 31439812.

11: Mirza MR, Bergmann TK, Mau-Sørensen M, Christensen RD, Åvall-Lundqvist E, Birrer MJ, Jørgensen M, Roed H, Malander S, Nielsen F, Lassen U, Brøsen K, Bjørge L, Mäenpää J. A phase I study of the PARP inhibitor niraparib in combination with bevacizumab in platinum-sensitive epithelial ovarian cancer: NSGO AVANOVA1/ENGOT-OV24. Cancer Chemother Pharmacol. 2019 Oct;84(4):791-798. doi: 10.1007/s00280-019-03917-z. Epub 2019 Aug 2. PubMed PMID: 31375879.

12: Konstantinopoulos PA, Waggoner S, Vidal GA, Mita M, Moroney JW, Holloway R, Van Le L, Sachdev JC, Chapman-Davis E, Colon-Otero G, Penson RT, Matulonis UA, Kim YB, Moore KN, Swisher EM, Färkkilä A, D'Andrea A, Stringer-Reasor E, Wang J, Buerstatte N, Arora S, Graham JR, Bobilev D, Dezube BJ, Munster P. Single-Arm Phases 1 and 2 Trial of Niraparib in Combination With Pembrolizumab in Patients With Recurrent Platinum-Resistant Ovarian Carcinoma. JAMA Oncol. 2019 Jun 13. doi: 10.1001/jamaoncol.2019.1048. [Epub ahead of print] PubMed PMID: 31194228; PubMed Central PMCID: PMC6567832.

13: Vinayak S, Tolaney SM, Schwartzberg L, Mita M, McCann G, Tan AR, Wahner-Hendrickson AE, Forero A, Anders C, Wulf GM, Dillon P, Lynce F, Zarwan C, Erban JK, Zhou Y, Buerstatte N, Graham JR, Arora S, Dezube BJ, Telli ML. Open-Label Clinical Trial of Niraparib Combined With Pembrolizumab for Treatment of Advanced or Metastatic Triple-Negative Breast Cancer. JAMA Oncol. 2019 Jun 13. doi: 10.1001/jamaoncol.2019.1029. [Epub ahead of print] PubMed PMID: 31194225; PubMed Central PMCID: PMC6567845.

14: Del Campo JM, Matulonis UA, Malander S, Provencher D, Mahner S, Follana P, Waters J, Berek JS, Woie K, Oza AM, Canzler U, Gil-Martin M, Lesoin A, Monk BJ, Lund B, Gilbert L, Wenham RM, Benigno B, Arora S, Hazard SJ, Mirza MR. Niraparib Maintenance Therapy in Patients With Recurrent Ovarian Cancer After a Partial Response to the Last Platinum-Based Chemotherapy in the ENGOT-OV16/NOVA Trial. J Clin Oncol. 2019 Nov 10;37(32):2968-2973. doi: 10.1200/JCO.18.02238. Epub 2019 Jun 7. PubMed PMID: 31173551; PubMed Central PMCID: PMC6839909.

15: Wallace K, Goble S, Isaacson J, Maloney L, Cameron T, Bedel J. Comment on: "Cost-Effectiveness of Niraparib Versus Routine Surveillance, Olaparib and Rucaparib for the Maintenance Treatment of Patients with Ovarian Cancer in the United States". Pharmacoeconomics. 2019 Aug;37(8):1065-1067. doi: 10.1007/s40273-019-00815-3. PubMed PMID: 31172449; PubMed Central PMCID: PMC6830408.

16: Guy H, Walder L, Fisher M. Response to 'Comment on "Cost-Effectiveness of Niraparib Versus Routine Surveillance, Olaparib and Rucaparib for the Maintenance Treatment of Patients with Ovarian Cancer in the United States"'. Pharmacoeconomics. 2019 Jul;37(7):965-967. doi: 10.1007/s40273-019-00803-7. PubMed PMID: 31044349.

17: McQueen RB, Whittington MD, Chapman RH, Kumar VM, Campbell JD. Comment on "Cost-Effectiveness of Niraparib Versus Routine Surveillance, Olaparib and Rucaparib for the Maintenance Treatment of Patients with Ovarian Cancer in the United States". Pharmacoeconomics. 2019 Jul;37(7):963-964. doi: 10.1007/s40273-019-00802-8. PubMed PMID: 31044348.

18: Moore KN, Secord AA, Geller MA, Miller DS, Cloven N, Fleming GF, Wahner Hendrickson AE, Azodi M, DiSilvestro P, Oza AM, Cristea M, Berek JS, Chan JK, Rimel BJ, Matei DE, Li Y, Sun K, Luptakova K, Matulonis UA, Monk BJ. Niraparib monotherapy for late-line treatment of ovarian cancer (QUADRA): a multicentre, open-label, single-arm, phase 2 trial. Lancet Oncol. 2019 May;20(5):636-648. doi: 10.1016/S1470-2045(19)30029-4. Epub 2019 Apr 1. Erratum in: Lancet Oncol. 2019 May;20(5):e242. PubMed PMID: 30948273.

19: Neeser K, O'Neil WM, Stern L, Harrow B, Travers K. Budget impact of niraparib as maintenance treatment in recurrent ovarian cancer following platinum-based chemotherapy. J Comp Eff Res. 2019 Jun;8(8):577-587. doi: 10.2217/cer-2018-0069. Epub 2019 Apr 2. PubMed PMID: 30935213.

20: Niraparib Shrinks BRCA-Mutated Prostate Tumors. Cancer Discov. 2019 Apr;9(4):OF7. doi: 10.1158/2159-8290.CD-NB2019-030. Epub 2019 Mar 1. PubMed PMID: 30824427.

Explore Compound Types